N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a fluorophenyl group, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate dienes and dienophiles under controlled conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling of the sulfonyl and carboxamide groups: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe or tool compound in biological studies to investigate specific biochemical pathways or molecular targets.
Industrial Applications: The compound may find use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific targets of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group and the specific arrangement of functional groups within its structure. This uniqueness may confer specific properties such as enhanced biological activity, improved stability, or unique reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H29FN2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H29FN2O3S/c22-20-8-6-18(7-9-20)16-28(26,27)24-14-11-19(12-15-24)21(25)23-13-10-17-4-2-1-3-5-17/h4,6-9,19H,1-3,5,10-16H2,(H,23,25) |
InChI Key |
FMQJGGHDOVEWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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